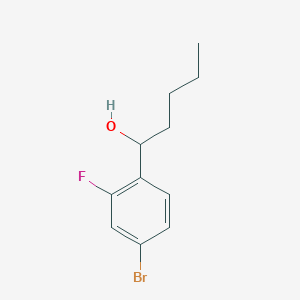

1-(4-Bromo-2-fluorophenyl)pentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14BrFO |

|---|---|

Molecular Weight |

261.13 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pentan-1-ol |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11,14H,2-4H2,1H3 |

InChI Key |

RFDOTTUPKXBZMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C=C(C=C1)Br)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of 1-(4-Bromo-2-fluorophenyl)pentanol: A Technical Guide

Executive Summary

Target Molecule: 1-(4-Bromo-2-fluorophenyl)pentan-1-ol Molecular Formula: C₁₁H₁₄BrFO Molecular Weight: 261.13 g/mol Applications: Intermediate for liquid crystal mesogens, metalloenzyme inhibitors, and fluorinated bio-active scaffolds.

This technical guide details the synthesis of 1-(4-Bromo-2-fluorophenyl)pentanol, focusing on regiochemical integrity and chemoselectivity. The presence of the aryl bromide moiety presents a specific challenge: preventing competitive halogen-metal exchange during organometallic steps. This guide presents two validated pathways: a direct Nucleophilic Addition (ideal for discovery/small scale) and a Weinreb Amide Mediated route (ideal for scale-up and regiochemical assurance).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the C(sp³)-C(sp²) bond between the pentyl chain and the benzylic position. The primary retrosynthetic disconnection is at the benzylic alcohol.

Strategic Considerations

-

Chemoselectivity (The "Halogen Dance" Risk): The substrate contains a bromine atom at the 4-position. When using organomagnesium (Grignard) or organolithium reagents, there is a risk of Bromine-Magnesium exchange (Ar-Br + R-MgX → Ar-MgX + R-Br), leading to des-bromo byproducts or polymerization.

-

Regiochemistry: Starting from 1-bromo-3-fluorobenzene requires careful electrophilic aromatic substitution (EAS) control, which is often poor. Starting from pre-functionalized 4-bromo-2-fluorobenzaldehyde is superior.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Part 2: Experimental Protocols

Route A: Direct Nucleophilic Addition (Grignard)

Best for: Rapid synthesis, Discovery Chemistry. Critical Parameter: Temperature control (< 0°C) is mandatory to suppress halogen-metal exchange.

Materials

-

Substrate: 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

Reagent: n-Butylmagnesium chloride (2.0 M in THF, 1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous NH₄Cl

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon or Nitrogen.

-

Dissolution: Charge the flask with 4-Bromo-2-fluorobenzaldehyde (e.g., 10 mmol, 2.03 g) and anhydrous THF (20 mL).

-

Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

-

Expert Insight: Do not cool to -78°C unless using n-BuLi. For Grignards, 0°C is sufficient to favor carbonyl addition (kinetic) over Br-Mg exchange (thermodynamic), while maintaining reaction rate.

-

-

Addition: Transfer n-Butylmagnesium chloride (12 mmol, 6.0 mL) to the addition funnel. Add dropwise over 20 minutes.

-

Observation: A slight exotherm will occur. Ensure internal temperature does not exceed 5°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 30 minutes. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear.

-

Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl (10 mL).

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexane -> 5-10% EtOAc/Hexane.

Yield Expectation: 85-92% Data Validation: ¹H NMR should show a triplet/multiplet at ~4.9 ppm (benzylic CH-OH) and disappearance of the aldehyde singlet (~10.3 ppm).

Route B: Weinreb Amide Mediated Synthesis (High Fidelity)

Best for: Large scale, GMP environments, or if Route A yields inseparable byproducts. Logic: This route avoids the direct interaction of a strong nucleophile with the aldehyde, proceeding instead through a stable ketone intermediate.

Workflow Diagram

Figure 2: Sequential workflow for the Weinreb Amide route.

Protocol

Step 1: Amide Synthesis

-

React 4-Bromo-2-fluorobenzoic acid with 1,1'-Carbonyldiimidazole (CDI) in DCM.

-

Add N,O-Dimethylhydroxylamine hydrochloride and TEA. Stir RT 12h.

-

Isolate the Weinreb amide.

Step 2: Grignard to Ketone

-

Dissolve Weinreb amide in THF at 0°C.

-

Add n-Butylmagnesium chloride (1.5 eq).

-

Mechanism: The stable tetrahedral intermediate prevents over-addition.

-

Quench with HCl (1M) to hydrolyze the intermediate to 1-(4-Bromo-2-fluorophenyl)pentan-1-one .

Step 3: Reduction

-

Dissolve the ketone in Methanol (MeOH).

-

Add Sodium Borohydride (NaBH₄) (0.6 eq) at 0°C in portions.

-

Stir 30 min. Quench with water.

-

Isolate the target alcohol.

Part 3: Analytical Data & Troubleshooting

Expected Analytical Profile

| Property | Value/Description |

| Appearance | Clear, colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ 7.4-7.1 (m, 3H, Ar-H), 4.95 (t, 1H, CH-OH), 1.8-1.2 (m, 6H, Alkyl), 0.9 (t, 3H, CH₃) |

| ¹⁹F NMR | δ -110 to -115 ppm (approx, dependent on solvent) |

| MS (ESI) | m/z 243/245 [M-H₂O+H]⁺ (Loss of water is common in benzylic alcohols) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Br-Mg Exchange (Route A) | Ensure Temp < 0°C; Add Grignard slowly. |

| Impurity: Debrominated product | Moisture in solvent | Use freshly distilled THF; flame-dry glassware. |

| Impurity: Wurtz Coupling | High concentration | Dilute reaction mixture (0.2 - 0.5 M). |

| Incomplete Conversion | Aged Grignard reagent | Titrate Grignard reagent before use. |

Part 4: Safety & Handling

-

Organomagnesiums: Pyrophoric hazards. Handle under inert atmosphere.

-

Fluorinated Aromatics: Often skin irritants. Use nitrile gloves.

-

Waste: Segregate halogenated organic waste.

References

-

Preparation of Benzaldehydes via Halogen-Metal Exchange: Knochel, P., et al. "Tributylmagnesium Ate Complex-Mediated Novel Bromine—Magnesium Exchange Reaction."[1] ResearchGate. (Accessed 2026).[2][3][4]

-

Synthesis of 4-Bromo-2-fluorobenzaldehyde (Precursor): US Patent 7,439,535 B2. "Process for exchanging functional groups by halogen-metal exchange reaction."[5][6]

- General Methodology for Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

-

Commercial Availability of Intermediate Ketone: CAS 1311197-91-7: 1-(4-Bromo-2-fluorophenyl)pentan-1-one. [3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. US7439535B2 - Process for exchanging functional groups by halogen-metal exchange reaction - Google Patents [patents.google.com]

- 6. CA2399089C - Process for exchanging functional groups by halogen-metal exchange reaction - Google Patents [patents.google.com]

Physicochemical Profiling & Synthetic Utility of 1-(4-Bromo-2-fluorophenyl)pentan-1-ol

[1]

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Bromo-2-fluorophenyl)pentan-1-ol , a specialized halogenated benzylic alcohol intermediate.[1] Widely utilized in medicinal chemistry for structure-activity relationship (SAR) exploration, this scaffold combines a lipophilic pentyl chain with a chemically versatile aryl halide core. This document details its physicochemical properties, validated synthetic protocols, analytical signatures, and strategic applications in drug discovery, specifically focusing on its role as a precursor for Suzuki-Miyaura cross-coupling and lipophilicity modulation.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises a 4-bromo-2-fluorophenyl ring attached to the C1 position of a pentanol chain.[1] This creates a secondary benzylic alcohol with a chiral center at C1.

| Property | Data |

| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)pentan-1-ol |

| Molecular Formula | C₁₁H₁₄BrFO |

| Molecular Weight | 261.13 g/mol |

| Monoisotopic Mass | 260.0212 Da ( |

| Chiral Center | C1 (Benzylic position) |

| Physical State | Viscous Oil or Low-Melting Solid (Racemic) |

Structural Significance[1][2]

-

The Ortho-Fluorine Effect: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the benzylic proton and influencing the conformation of the pentyl chain via electrostatic repulsion with the hydroxyl oxygen.[1] It also blocks metabolic oxidation at the C2 position.

-

The Para-Bromine Handle: The bromine atom serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions, allowing the rapid elaboration of the scaffold into biaryl drug candidates.[1]

-

Lipophilic Tail: The

-butyl chain (attached to the methine) increases the LogP significantly, enhancing membrane permeability and hydrophobic binding interactions.

Physicochemical Properties Profile

The following data represents a synthesis of calculated and analog-based experimental values, critical for assessing "drug-likeness" and formulation requirements.

| Parameter | Value / Range | Significance |

| LogP (Predicted) | 3.6 – 4.1 | High lipophilicity; suggests good blood-brain barrier (BBB) penetration potential but requires solubilizing agents (e.g., cyclodextrins) for aqueous assays.[1] |

| Boiling Point | ~310°C (760 mmHg) | High boiling point due to intermolecular hydrogen bonding. Distillation requires high vacuum (e.g., 140°C @ 0.5 mmHg). |

| pKa (Benzylic OH) | ~13.5 | Slightly more acidic than non-fluorinated analogs due to the electron-withdrawing aryl ring. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Low polar surface area, consistent with high membrane permeability. |

| Solubility | DMSO, DCM, MeOH | Highly soluble in organic solvents; practically insoluble in water. |

Synthetic Protocol: Grignard Addition

The most robust synthesis involves the nucleophilic addition of butylmagnesium bromide to 4-bromo-2-fluorobenzaldehyde.[1]

Reaction Scheme

-

Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1).[1]

-

Reagent:

-Butylmagnesium chloride (2.0 M in THF) or bromide. -

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Step 1 (Setup): Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.

-

Step 2 (Reagent Prep): Charge the flask with 4-bromo-2-fluorobenzaldehyde (10.0 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Step 3 (Addition): Add

-butylmagnesium chloride (12.0 mmol, 1.2 eq) dropwise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent side reactions. -

Step 4 (Completion): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the more polar alcohol ( -

Step 5 (Quench): Cool back to 0°C. Quench carefully with saturated aqueous

(30 mL). -

Step 6 (Workup): Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over anhydrous -

Step 7 (Purification): Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) to yield the product as a clear, colorless to pale yellow oil.

Synthetic Logic Diagram

Caption: Grignard addition pathway converting the aldehyde precursor to the secondary alcohol.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

1H NMR (400 MHz, CDCl₃)

- 7.45 (t, J=8.0 Hz, 1H): Aromatic proton at C6 (adjacent to F). The triplet appearance is due to coupling with C5-H and F-19.[1]

- 7.25-7.35 (m, 2H): Remaining aromatic protons.

-

4.95 (t, J=6.5 Hz, 1H): Benzylic methine proton (

- 1.65-1.85 (m, 2H): Methylene protons adjacent to the chiral center.

- 1.20-1.45 (m, 4H): Middle methylene chain protons.

- 0.90 (t, J=7.0 Hz, 3H): Terminal methyl group.

Mass Spectrometry (GC-MS / LC-MS)[1]

-

Isotope Pattern: A characteristic 1:1 doublet at

260 and 262 (M+) or 242/244 (M - H₂O) confirms the presence of a single bromine atom. -

Fragmentation: Loss of the alkyl chain (

) or loss of water (

Applications in Drug Discovery

This scaffold is a high-value "building block" rather than a final drug. Its utility lies in its dual functionality.

A. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an ideal substrate for Palladium-catalyzed coupling with boronic acids. This allows the installation of complex heterocycles while retaining the fluorinated benzylic alcohol "warhead."

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

B. Metabolic Stability Modulation

The ortho-fluorine is strategic. In non-fluorinated analogs, the aromatic ring is electron-rich and susceptible to CYP450-mediated oxidation.[1] The fluorine atom pulls electron density, deactivating the ring towards oxidative metabolism and extending the half-life (

Downstream Functionalization Diagram

Caption: Strategic functionalization pathways for the 1-(4-Bromo-2-fluorophenyl)pentan-1-ol scaffold.[1]

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon). The benzylic alcohol is stable but can oxidize to the ketone upon prolonged exposure to air and light.

References

-

Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde Product Analysis. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromopentan-1-ol. Retrieved from .

-

Organic Syntheses. Grignard Reagents: Preparation and Usage. Org. Synth. 2018, 95, 328-344.[1][5] Retrieved from .

-

ChemicalBook. 4-Bromo-2-fluorobiphenyl Properties and Synthesis. Retrieved from .

-

Fisher Scientific. Safety Data Sheet: Halogenated Benzylic Alcohols. Retrieved from .

Sources

- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 2. 4-Bromopentan-1-ol | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Multi-Spectroscopic Approach to the Structural Elucidation of 1-(4-Bromo-2-fluorophenyl)pentanol

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide presents an in-depth, multi-technique workflow for the structural elucidation of 1-(4-Bromo-2-fluorophenyl)pentanol, a representative secondary benzylic alcohol. By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we demonstrate a self-validating process that moves from elemental composition to the precise atomic connectivity of the target molecule. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical rationale behind the selection and interpretation of each analytical technique.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, the target molecule is often the culmination of a multi-step process. The foundational assumption is that the intended reactions have proceeded as predicted. However, without rigorous analytical confirmation, this assumption remains an unverified hypothesis. The structural elucidation process is therefore not merely a characterization step but a critical validation of the synthetic pathway and the identity of the final product.

This compound serves as an excellent case study. As a substituted secondary alcohol, it contains multiple structural features—an aromatic ring with halogen substituents, a chiral center, and an aliphatic chain—that require a combination of analytical methods for unambiguous assignment. This guide will detail the logical progression of experiments used to confirm its structure, illustrating how each technique provides a unique and complementary piece of the structural puzzle.

A logical starting point is to consider the molecule's synthetic origin. A common and efficient method for preparing such a secondary alcohol is the Grignard reaction.[1][2] This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to an aldehyde. In this case, the reaction of butylmagnesium bromide with 4-bromo-2-fluorobenzaldehyde is the most probable synthetic route. This synthetic context provides a strong hypothesis for the expected structure, which we will then systematically confirm.

Caption: Hypothesized synthetic pathway to the target molecule.

The Overall Analytical Workflow

A robust structural elucidation strategy follows a logical sequence, starting with broad molecular characteristics and progressively resolving finer structural details. Our approach integrates three core spectroscopic techniques in a specific order to maximize efficiency and build a self-consistent structural argument.

Caption: The logical workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Rationale: Mass spectrometry is the first port of call. Its primary function is to provide the molecular weight of the compound with high precision.[3] For halogen-containing compounds, MS offers an additional layer of confirmation through characteristic isotopic patterns. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive signature.[4][5]

Expected Data: The chemical formula for this compound is C₁₁H₁₄BrFO.

-

Molecular Ion (M⁺): We expect to see a pair of peaks for the molecular ion.

-

One peak for the molecule containing the ⁷⁹Br isotope.

-

A second peak of nearly equal intensity at two mass units higher (M+2) for the molecule containing the ⁸¹Br isotope.

-

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment.[6] Predictable fragmentation patterns provide further structural clues.

| Ion/Fragment | Description | Expected m/z (for ⁷⁹Br / ⁸¹Br) |

| [M]⁺˙ | Molecular Ion | 260 / 262 |

| [M - H₂O]⁺˙ | Loss of water | 242 / 244 |

| [M - C₄H₉]⁺ | Alpha-cleavage, loss of butyl radical | 203 / 205 |

| [C₇H₅BrF]⁺˙ | Benzylic cation after loss of pentanol side chain | 187 / 189 |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Ionization: Use a standard electron ionization source operating at 70 eV.

-

Analysis: Acquire the spectrum over a mass range of m/z 40-400.

-

Data Processing: Identify the molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a monobrominated compound.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[8] It is exceptionally useful for confirming the presence of key functional groups, which in this case are the alcohol's hydroxyl group (-OH) and the aromatic ring.[9]

Expected Data: The IR spectrum provides a molecular "fingerprint." We anticipate several characteristic absorption bands.

-

O-H Stretch: A strong and broad absorption band characteristic of a hydrogen-bonded alcohol hydroxyl group.

-

C-H Stretches: Aromatic C-H bonds absorb at slightly higher frequencies than aliphatic C-H bonds.

-

C=C Stretch: Medium intensity absorptions confirming the presence of the aromatic ring.

-

C-O Stretch: A strong band indicating the secondary alcohol.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 | O-H stretch, broad | Alcohol (intermolecular H-bonded) |

| 3100 - 3000 | C(sp²)-H stretch | Aromatic |

| 2960 - 2850 | C(sp³)-H stretch | Alkyl (pentyl chain) |

| ~1590, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Secondary Alcohol |

| ~1220 | C(aromatic)-F stretch | Aryl Fluoride |

| ~600 - 500 | C(aromatic)-Br stretch | Aryl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[10] It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei (integration), and, crucially, the connectivity between them through spin-spin coupling. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous and interlocking web of data that allows for the complete assembly of the molecular structure.[11]

One-Dimensional (1D) NMR

¹H NMR - Proton Environments: This experiment identifies all unique proton environments in the molecule. For this compound, we expect signals corresponding to the aromatic protons, the carbinol proton (CH-OH), the hydroxyl proton, and the four distinct methylene/methyl groups of the pentyl chain. The splitting patterns (multiplicity) are key to establishing which protons are adjacent to one another. The coupling of protons to the nearby ¹⁹F nucleus will introduce additional splitting.

¹³C NMR & DEPT - The Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is then used to differentiate carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative peaks. Quaternary carbons (like C-Br and C-F) will be absent from the DEPT-135 spectrum but present in the standard ¹³C spectrum.

| Atom Label | Predicted ¹H Data (δ, ppm, Multiplicity, J Hz, Integral) | Predicted ¹³C Data (δ, ppm) | DEPT-135 |

| H1 | ~4.9-5.1 (t, J=6.5, 1H) | ~70-72 | CH |

| H2 | ~1.7-1.9 (m, 2H) | ~38-40 | CH₂ |

| H3 | ~1.2-1.4 (m, 2H) | ~27-29 | CH₂ |

| H4 | ~1.2-1.4 (m, 2H) | ~22-24 | CH₂ |

| H5 | ~0.8-0.9 (t, J=7.0, 3H) | ~14 | CH₃ |

| H6 | ~7.4 (dd, J=8.5, 2.0, 1H) | ~128 | CH |

| H7 | ~7.3 (ddd, J=8.5, 2.0, 1.0, 1H) | ~124 | CH |

| H8 | ~7.5 (t, J=8.5, 1H) | ~131 | CH |

| C9 | - | ~138-140 (d) | C |

| C10 | - | C | |

| C11 | - | ~118-120 (d) | C |

| C12 | - | ~121-123 (d) | C |

| OH | ~2.0-3.0 (br s, 1H, exchangeable) | - | - |

(Note: Chemical shifts (δ) are approximate. Coupling constants (J) are in Hertz. 'd' denotes a doublet due to C-F coupling.)

Two-Dimensional (2D) NMR

Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect. These experiments are essential for validating the assignment of the complex spin systems in the aromatic ring and the aliphatic chain and, most importantly, for confirming the link between them.

-

COSY (Correlation Spectroscopy): This experiment maps out all ¹H-¹H coupling networks. We expect to see correlations between H1↔H2, H2↔H3, H3↔H4, and H4↔H5, confirming the linear pentyl chain. We will also see correlations between the adjacent aromatic protons (H7↔H8, H6↔H7).

-

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful editing tool that correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart. The key correlation we will look for is between the carbinol proton (H1) and the aromatic carbons (specifically C9 and C10), which definitively proves the attachment of the pentanol side chain to the phenyl ring.

Caption: Key HMBC correlations confirming molecular connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a ¹H spectrum with 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C spectrum with 1024-2048 scans.

-

Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive gradient-selected COSY experiment.

-

Acquire a gradient-selected HSQC experiment optimized for a ¹J(CH) of ~145 Hz.

-

Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Analyze the 2D spectra to build the connectivity map of the molecule.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved through the logical and systematic integration of multiple spectroscopic techniques.

-

Mass Spectrometry established the correct molecular weight (260/262 Da) and confirmed the presence of a single bromine atom via the characteristic 1:1 M/M+2 isotopic pattern.

-

Infrared Spectroscopy confirmed the presence of the essential functional groups: an alcohol (-OH stretch) and an aromatic ring (C=C and C-H stretches).

-

NMR Spectroscopy provided the definitive proof of structure. ¹H and ¹³C NMR identified all unique proton and carbon environments. 2D NMR (COSY, HSQC, and HMBC) experiments then pieced these environments together, confirming the linear pentyl chain, the substitution pattern of the aromatic ring, and—most critically—the covalent bond between the carbinol carbon and the aromatic ring.

References

-

Royal Society of Chemistry. "Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction." Organic & Biomolecular Chemistry. [Link]

-

Massachusetts Institute of Technology OpenCourseWare. "Methods for the Elucidation of the Structure of Organic Compounds." MIT OpenCourseWare. [Link]

-

Thieme. "Efficient Syntheses of Secondary and Tertiary 2-Aryl- and 2-Heteroaryl-allyl Alcohols." Synthesis. [Link]

-

eGyanKosh. "STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA." eGyanKosh. [Link]

-

ResearchGate. "Computer methods for structure elucidation of new organic compounds from NMR spectra." ResearchGate. [Link]

-

Federal University of Agriculture, Abeokuta. "EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS." FUNAAB. [Link]

-

Science and Education Publishing. "Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds." World Journal of Chemical Education. [Link]

-

Organic Chemistry Portal. "Substituted benzylic alcohol synthesis by addition (C-C coupling)." Organic Chemistry Portal. [Link]

-

University of Wisconsin-Madison. "Experiment 13: Grignard Reaction." Department of Chemistry. [Link]

-

Master Organic Chemistry. "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms." Master Organic Chemistry. [Link]

-

University of California, Davis. "Infrared Spectroscopy." Chem 118L, Experiment #2. [Link]

-

University of Houston-Downtown. "INFRARED SPECTROSCOPY (IR)." UHD OER. [Link]

-

University of California, Irvine. "The Grignard Reaction." UCI Department of Chemistry. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts. [Link]

-

Michigan State University. "Mass Spectrometry." Department of Chemistry. [Link]

-

YouTube. "Bromo pattern in Mass Spectrometry." Chemguy. [Link]

-

Illinois State University. "Infrared Spectroscopy." Department of Chemistry. [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciepub.com [sciepub.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. researchgate.net [researchgate.net]

1-(4-bromo-2-fluorophenyl)pentanol molecular weight

An In-depth Technical Guide to the Characterization of 1-(4-bromo-2-fluorophenyl)pentanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of the novel chemical entity, this compound. As a substituted aromatic alcohol, this compound represents a class of molecules with significant potential as intermediates in pharmaceutical synthesis. The precise determination of its physicochemical properties, particularly its molecular weight, is paramount for its use in regulated drug development pipelines. This document outlines robust, field-proven methodologies grounded in international standards, including Good Laboratory Practice (GLP) and International Council for Harmonisation (ICH) guidelines. We detail not only the "how" but the "why" behind each experimental choice, ensuring a self-validating system for data integrity and reproducibility. The protocols described herein are designed to establish the identity, purity, and stability of the compound, forming a foundational data package for subsequent non-clinical studies.

Physicochemical and Structural Properties

The foundational step in characterizing any new chemical entity is the precise determination of its fundamental properties. These data points are critical for everything from reaction stoichiometry and formulation development to regulatory submissions. The molecular formula of this compound is C₁₁H₁₄BrFO.

The molecular weight is a critical parameter directly confirmed by mass spectrometry. It is calculated based on the atomic masses of its constituent elements. For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element.

Table 1: Core Physicochemical Properties of this compound

| Parameter | Value | Method of Determination |

| Molecular Formula | C₁₁H₁₄BrFO | Elemental Analysis, HRMS |

| Average Molecular Weight | 261.13 g/mol | Calculation, Mass Spectrometry (LRMS) |

| Monoisotopic Mass | 259.0212 Da | Calculation, High-Resolution MS (HRMS) |

| CAS Number | Not Assigned | N/A |

| Physical Form | Predicted: Colorless to pale yellow oil/liquid | Visual Inspection |

| Solubility | Predicted: Soluble in organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate); Insoluble in water | Solvent Miscibility Testing |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; O [label="O", fontcolor="#4285F4"]; H_O [label="H", fontcolor="#4285F4"]; H_C7 [label="H"];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on ring C1 -- C7; C2 -- F; C4 -- Br;

// Pentanol Chain C7 -- O; O -- H_O; C7 -- H_C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11;

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and an iodine crystal to initiate the reaction. Slowly add a solution of 1-bromobutane (1.1 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux until all magnesium is consumed.

-

Aldehyde Preparation: In a separate flame-dried flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Nucleophilic Addition: Cool the Grignard reagent to 0°C in an ice bath. Slowly add the aldehyde solution dropwise via cannula or addition funnel, maintaining the internal temperature below 10°C. Causality: This slow, cold addition is crucial to prevent side reactions and dimerization of the Grignard reagent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step neutralizes the magnesium alkoxide intermediate to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed by a strong acid quench.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Structural Elucidation and Quality Control

To ensure the synthesized compound is indeed this compound and meets the purity requirements for its intended use, a battery of analytical techniques must be employed. This process is governed by the principles of Good Laboratory Practice (GLP), which ensure the quality, reliability, and integrity of non-clinical study data. [1][2][3]The validation of these analytical procedures should adhere to the framework established by the ICH Q2(R1) guideline. [4][5][6]

Caption: A self-validating analytical workflow for compound characterization.

Mass Spectrometry (MS) for Molecular Weight Verification

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute this stock solution 1:100 in 50:50 methanol:water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Analysis: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode using Electrospray Ionization (ESI).

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. The isotopic pattern for a single bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks separated by ~2 Da. The measured mass of the monoisotopic peak should be within 5 ppm of the calculated value (259.0212 Da for C₁₁H₁₄BrFOH⁺).

Trustworthiness: High-resolution mass spectrometry provides an unambiguous determination of the elemental formula, which is the most definitive confirmation of molecular weight. The characteristic bromine isotope pattern serves as an internal validation of the assigned structure.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. [7]For this secondary alcohol, key diagnostic signals are expected. [8] Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Aromatic Region (7.0-7.8 ppm): Expect three signals corresponding to the three protons on the substituted phenyl ring, showing complex splitting patterns due to H-H and H-F coupling.

-

Carbinol Proton (~4.8-5.2 ppm): The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected in this region. It should appear as a triplet or multiplet due to coupling with the adjacent CH₂ group.

-

Hydroxyl Proton (variable, ~1.5-3.0 ppm): A broad singlet for the -OH proton. This peak's position is concentration-dependent and can be confirmed by a "D₂O shake," where the peak disappears after adding a drop of D₂O. [8] * Alkyl Region (0.8-1.8 ppm): Signals corresponding to the four CH₂ groups and the terminal CH₃ group of the pentanol chain.

-

-

¹³C NMR:

-

Carbinol Carbon (65-75 ppm): The carbon attached to the hydroxyl group is highly characteristic and appears in this downfield region. [8] * Aromatic Carbons (110-165 ppm): Expect six signals, with the carbons directly attached to the electronegative fluorine and bromine atoms showing characteristic shifts and C-F coupling.

-

Alkyl Carbons (10-40 ppm): Signals for the carbons of the pentyl chain.

-

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the adjacent aromatic protons.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

-

Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision. [6]3. Analysis: Inject a 1 mg/mL solution of the compound. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. The target is typically ≥95% for a research-grade compound.

Safety and Handling

Standard laboratory precautions should be taken when handling this compound. As with many halogenated organic compounds, it should be treated as potentially hazardous.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Further Applications

This guide establishes a comprehensive, scientifically-grounded framework for the synthesis and characterization of this compound. By confirming its molecular weight, verifying its structure, and establishing its purity through validated analytical methods, researchers can proceed with confidence. This rigorously characterized compound can serve as a valuable building block in medicinal chemistry programs, enabling the synthesis of more complex molecules for evaluation as potential therapeutic agents. The adherence to GLP and ICH principles ensures that the data generated is reliable, reproducible, and suitable for inclusion in regulatory filings, thereby accelerating the drug development process.

References

-

Visikol. (2024). Understanding Good Laboratory Practice (GLP) Standards. Available at: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). Available at: [Link]

-

Organisation for Economic Co-operation and Development (OECD). Good Laboratory Practice and Compliance Monitoring. Available at: [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

-

LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. Available at: [Link]

-

European Food Safety Authority (EFSA). Good laboratory practice (GLP). Available at: [Link]

-

Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

-

European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Journal of Chemical Education. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11182829, 4-Bromopentan-1-ol. Available at: [Link]

Sources

- 1. Understanding Good Laboratory Practice (GLP) Standards [visikol.com]

- 2. safetyculture.com [safetyculture.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Stereochemical Analysis and Control of 1-(4-bromo-2-fluorophenyl)pentanol

[1]

Executive Summary & Structural Context[2][3][4][5][6][7]

The molecule 1-(4-bromo-2-fluorophenyl)pentanol represents a high-value chiral scaffold in medicinal chemistry.[1] The 4-bromo-2-fluorophenyl motif is a "privileged structure," offering orthogonal reactivity: the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex drug candidates, while the fluorine atom modulates metabolic stability and lipophilicity (

The presence of a hydroxyl group at the benzylic position creates a single chiral center, resulting in two distinct stereoisomers: (R)-1-(4-bromo-2-fluorophenyl)pentanol and (S)-1-(4-bromo-2-fluorophenyl)pentanol .[1] Because biological systems are inherently chiral, the resolution and absolute configuration of these enantiomers are critical for establishing structure-activity relationships (SAR).

Stereochemical Identification (CIP Analysis)

To rigorously assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.[1][2] The chiral center is Carbon-1 (C1) of the pentyl chain.

Priority Assignment

The four substituents attached to the chiral center are ranked by atomic number (

| Priority | Substituent Group | Rationale |

| 1 (Highest) | -OH (Hydroxyl) | Oxygen ( |

| 2 | Ar (4-bromo-2-fluorophenyl) | C1 attached to C-F ( |

| 3 | Alkyl ( | C1 attached to C ( |

| 4 (Lowest) | -H (Hydrogen) | Hydrogen ( |

Configuration Determination

Synthetic Pathways[1][4][10]

Drug development requires access to both racemic material (for initial screening and standard generation) and enantiopure material (for advanced SAR).

Route A: Racemic Synthesis (Grignard Addition)

The most robust route to the racemate involves the nucleophilic addition of butylmagnesium bromide to the commercially available aldehyde.

-

Reagents: 4-bromo-2-fluorobenzaldehyde,

-butylmagnesium bromide ( -

Conditions: THF/Ether,

. -

Outcome: 1:1 mixture of (R) and (S) isomers.

Route B: Asymmetric Synthesis (CBS Reduction)

For the selective synthesis of the (S)- or (R)-enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the industry standard for benzylic ketones. This route requires the precursor ketone: 1-(4-bromo-2-fluorophenyl)pentan-1-one .[1]

Mechanism: The chiral oxazaborolidine catalyst activates borane (

Protocol: (S)-Enantiomer Synthesis

-

Catalyst Formation: In a flame-dried flask under Argon, dissolve (S)-Me-CBS oxazaborolidine (

) in anhydrous THF. -

Activation: Add

( -

Addition: Slowly add the ketone (1 eq) in THF over 1 hour at

to -

Quench: Add MeOH carefully to destroy excess hydride.

-

Workup: Standard aqueous extraction.

Self-Validating Check:

-

If (S)-CBS is used, the hydride attacks from the Re-face (typically), yielding the (S)-alcohol (dependent on substituent bulk, but generally consistent for aryl-alkyl ketones).[1]

-

Verification: Analyze product via Chiral HPLC (see Section 4).[4]

Visualizing the Workflow

Figure 1: Decision tree for the synthesis of this compound, comparing racemic generation and asymmetric catalysis.

Analytical Resolution (Chiral HPLC)

Separating the stereoisomers requires a chiral stationary phase (CSP).[5][6] Polysaccharide-based columns are the most effective for halogenated phenyl alkanols.[1]

Method Development Strategy

The presence of the fluorine atom and the bromine atom increases the acidity of the hydroxyl proton and alters the

-

Column Selection:

-

Primary Screen:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Reasoning: These columns rely on hydrogen bonding and dipole-dipole interactions, which are distinct for the two enantiomers in the chiral cavities.

-

-

Mobile Phase:

-

Normal Phase: Hexane / Isopropanol (IPA).

-

Starting Point: 90:10 or 95:5 (Hexane:IPA).[4]

-

Optimization: If resolution (

) < 1.5, lower the temperature to

-

Representative Protocol

| Parameter | Condition |

| Column | Chiralpak AD-H ( |

| Mobile Phase | |

| Flow Rate | |

| Detection | UV @ |

| Temperature | |

| Expected Elution | Enantiomer 1 ( |

Absolute Configuration Determination

While the CBS mechanism predicts the configuration, empirical validation is mandatory for IND-enabling studies.[1]

-

Vibrational Circular Dichroism (VCD): Compare the experimental IR/VCD spectrum of the pure enantiomer with the DFT-calculated spectrum of the (R)-isomer. A match confirms (R); a mirror image confirms (S).

-

X-Ray Crystallography: If the alcohol is an oil (likely, due to the pentyl chain), derivatize with

-nitrobenzoyl chloride to form a crystalline ester. The heavy atoms (Br, F) facilitate anomalous dispersion methods to solve the absolute structure directly.

References

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7][8] Journal of the American Chemical Society, 109(18), 5551–5553. Link

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5][9][10] Chemical Society Reviews, 37, 2593-2608.[1] Link

- Lough, W. J., & Wainer, I. W. (Eds.). (2002). High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press. (Standard reference for Chiral HPLC method development).

Sources

- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 2. Part 3: Nomenclature and Configuration – Chiralpedia [chiralpedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. asianpubs.org [asianpubs.org]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. shimadzu.com [shimadzu.com]

Strategic Guide to the Chemical Reactivity of the Bromofluorophenyl Group

Executive Summary

The bromofluorophenyl moiety represents a cornerstone in modern medicinal chemistry and materials science, offering a unique duality of reactivity.[1] It serves as a bifunctional scaffold where the bromine atom acts as a sacrificial "handle" for cross-coupling or metallation, while the fluorine atom acts as a permanent "modifier," imparting metabolic stability, lipophilicity, and specific electronic perturbations.

This guide analyzes the chemoselectivity between the C-Br and C-F bonds. It provides researchers with the mechanistic insight required to manipulate the bromine selectively without compromising the integrity of the carbon-fluorine bond, or conversely, how to leverage the fluorine atom to direct regioselectivity.

Electronic & Steric Landscape

The reactivity of bromofluorobenzene isomers is dictated by the interplay between the inductive withdrawal (

Hammett Substituent Constants

To predict reactivity, one must quantify the electronic influence of F and Br on the aromatic ring. The Hammett constants (

Table 1: Electronic Parameters of Halogen Substituents

| Substituent | Effect on Ring Electron Density | Mechanistic Implication | ||

| Fluorine (-F) | +0.34 | +0.06 | Strong Inductive Withdrawal ( | Deactivates |

| Bromine (-Br) | +0.39 | +0.23 | Moderate Inductive Withdrawal ( | Primary site for oxidative addition (Pd) and Li-Halogen exchange. |

Data synthesized from Hansch et al. and standard physical organic chemistry tables. [1]

Key Insight: The

Reactivity Hierarchy & Decision Logic

The following diagram visualizes the chemoselectivity hierarchy. In a neutral bromofluorophenyl system, the C-Br bond is the weakest link, followed by acidic protons ortho to fluorine. The C-F bond is generally inert unless the ring is severely electron-deficient (e.g., nitro-substituted).

Figure 1: Chemoselectivity landscape of the bromofluorophenyl group. The path of least resistance is Palladium-catalyzed C-Br activation.

Metal-Mediated Transformations (The Br-Handle)

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Buchwald-Hartwig couplings, the bromofluorophenyl group behaves as a standard aryl bromide, but with enhanced reactivity.

-

Mechanism: The electron-withdrawing nature of fluorine (inductive effect) lowers the electron density of the aromatic ring. This stabilizes the anionic character of the palladium center in the transition state during oxidative addition into the C-Br bond.

-

Rate Enhancement: 1-Bromo-4-fluorobenzene undergoes oxidative addition faster than bromobenzene.

-

Selectivity: The C-F bond is too strong (

) to undergo oxidative addition under standard conditions (

Protocol: Chemoselective Suzuki Coupling

Objective: Coupling 1-bromo-4-fluorobenzene with phenylboronic acid while preserving the C-F bond.

-

Reagents:

-

1-Bromo-4-fluorobenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) — Chosen for stability and high turnover. -

Base:

(2.0 equiv) — Milder than alkoxides, preventing side reactions. -

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

-

Procedure:

-

Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst.

-

Evacuate and backfill with argon (3x) to remove

(crucial to prevent homocoupling). -

Add degassed solvent via syringe.

-

Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid potential C-F activation if using specialized phosphine ligands.

-

Cool, dilute with EtOAc, wash with water/brine, and concentrate.

-

-

Expected Outcome: >95% yield of 4-fluorobiphenyl.

Organolithium Chemistry: The Kinetic vs. Thermodynamic War

This is the most complex aspect of bromofluorophenyl reactivity. Two competing pathways exist: Lithium-Halogen Exchange (attacking Br) and Directed Ortho Metallation (DoM) (attacking H ortho to F).

The Competition

-

Pathway A (Li-Halogen Exchange):

.-

Kinetics: Extremely fast.

-

Thermodynamics: Driven by the formation of a more stable carbanion (

aryl anion vs

-

-

Pathway B (DoM): Fluorine is a Directed Metallation Group (DMG). It acidifies the ortho-proton via inductive withdrawal.

-

Kinetics: Slower than halogen exchange at low temperatures.

-

The "Halogen Dance" Risk

If the reaction temperature is allowed to rise (e.g., > -50°C) before quenching, the kinetically formed lithio-species (from Br exchange) can isomerize to the thermodynamically favored position (ortho to Fluorine).

Figure 2: Temperature dependence of lithiation regioselectivity.

Protocol: Selective Lithium-Halogen Exchange

Objective: Generate the nucleophile at the Br position without disturbing the F or causing migration.

-

Setup: Flame-dried glassware, inert atmosphere (

or Ar). -

Solvent: Anhydrous THF (stabilizes the monomeric Li species).

-

Cooling: Cool the substrate solution (in THF) to -78°C (dry ice/acetone bath). Strict adherence to this temperature is mandatory.

-

Addition: Add

(1.05 equiv) dropwise over 10 minutes. -

Aging: Stir at -78°C for exactly 15–30 minutes. Do not prolong.

-

Quenching: Add the electrophile (e.g., aldehyde, ketone) immediately at -78°C.

-

Warming: Allow to warm to room temperature only after the electrophile has been added.

Nucleophilic Aromatic Substitution ( )

While F is generally robust, it becomes a liability (or an asset) if the ring contains strong electron-withdrawing groups (EWGs) like nitro (

-

The Fluorine Trap: In activated systems (e.g., 2-bromo-4-fluoronitrobenzene), Fluorine is a better leaving group than Bromine .

-

Reasoning: The rate-determining step in

is the attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of F stabilizes this anionic intermediate more effectively than Br, lowering the activation energy [2].

Warning: If your target molecule has a nitro group, attempting a Buchwald-Hartwig coupling with an amine might result in the amine displacing the Fluorine via

References

-

Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews1991 , 91 (2), 165–195. Link

-

Bunnett, J. F.; Zahler, R. E. Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews1951 , 49 (2), 273–412. Link

- Schlosser, M. Organometallics in Synthesis: A Manual; Wiley: New York, 2002.

- Loudon, G. M. Organic Chemistry, 4th ed.

Sources

Methodological & Application

Technical Application Note: High-Selectivity Synthesis of 1-(4-Bromo-2-fluorophenyl)pentanol

[1]

Part 1: Strategic Overview & Retrosynthetic Logic

The target molecule, 1-(4-Bromo-2-fluorophenyl)pentanol , is a chiral secondary benzylic alcohol valuable as a scaffold in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the preserved aryl bromide.[1]

Retrosynthetic Analysis

The most atom-economical and direct route involves the nucleophilic addition of a butyl metal species to a commercially available aldehyde.[1][2]

-

Disconnection: C(sp³)–C(sp³) bond at the benzylic position.[2]

-

Electrophile: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1).[1]

-

Nucleophile:

-Butylmagnesium chloride (Grignard Reagent).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Critical Design Considerations (The "Expertise" Component)

While Grignard additions are standard, this substrate presents a chemoselectivity challenge: Metal-Halogen Exchange .[1]

-

Risk: The aryl bromide at the 4-position is susceptible to Mg/Br exchange with the alkyl Grignard reagent, leading to a mixture of the desired alcohol, butyl bromide, and oligomerized byproducts.[1]

-

Solution: Kinetic Control. The rate of nucleophilic addition to the aldehyde carbonyl is significantly faster than metal-halogen exchange at lower temperatures.[1]

-

Protocol Modification: Conduct the addition at 0 °C (or -20 °C if scale >10 g) rather than reflux or room temperature.

-

Reagent Choice: Use

-BuMgCl (chloride) rather than bromide or iodide, as the lighter halogen on magnesium slightly attenuates the exchange propensity compared to heavier counterparts.

-

Part 2: Materials & Equipment[1][3][4][5]

Reagents Table

| Reagent | CAS | MW ( g/mol ) | Equiv.[2] | Role |

| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | 203.01 | 1.0 | Electrophile / Substrate |

| 693-04-9 | 116.87 | 1.2 | Nucleophile | |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Anhydrous, inhibitor-free |

| Ammonium Chloride (sat.[1] aq.) | 12125-02-9 | 53.49 | Excess | Quenching Agent |

Equipment

-

Reaction Vessel: 2-neck Round Bottom Flask (RBF), oven-dried.

-

Atmosphere Control: Schlenk line or Nitrogen balloon with septum/needle bleed.[2]

-

Temperature Control: Ice/Water bath (0 °C).

-

Addition: Pressure-equalizing addition funnel (for scales >5 g) or syringe pump.

Part 3: Experimental Protocol

Setup and Inertion

-

Drying: Flame-dry or oven-dry a 2-neck RBF containing a magnetic stir bar. Allow to cool under a stream of dry Nitrogen (or Argon).[2]

-

Solvent Prep: Ensure THF is distilled from Na/Benzophenone or dispensed from a solvent purification system (SPS).[2] Note: Water content must be <50 ppm to prevent quenching of the Grignard.

Substrate Preparation[1][2]

-

Weigh 4-Bromo-2-fluorobenzaldehyde (1.0 equiv) .[1]

-

Dissolve the aldehyde in anhydrous THF (concentration ~0.5 M).

-

Example: For 2.03 g (10 mmol) of aldehyde, use 20 mL of THF.[2]

-

-

Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Grignard Addition (The Critical Step)

-

Load the

-BuMgCl solution (1.2 equiv) into a dry syringe or addition funnel.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Dropwise Addition: Add the Grignard reagent slowly to the cold aldehyde solution over 15–20 minutes.

-

Reaction Monitoring: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour .

-

TLC Check: (Hexanes/EtOAc 4:1). The aldehyde (

) should be consumed; the product alcohol will appear at a lower

-

Quench and Workup[1][2]

-

Quench: While still at 0 °C, slowly add saturated aqueous NH₄Cl (approx. 2 mL per mmol substrate). Caution: Exothermic gas evolution.[2]

-

Dilution: Allow to warm to room temperature (RT) and dilute with Ethyl Acetate (EtOAc) and water.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x).[2]

-

Washing: Combine organic layers and wash with:

-

Water (1 x)

-

Brine (1 x)

-

-

Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.

Purification[1][2]

-

Method: Flash Column Chromatography (Silica Gel).[2]

-

Eluent: Gradient of Hexanes

10% EtOAc/Hexanes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Isolation: Collect fractions containing the spot at

. Evaporate solvent to yield This compound as a clear to pale yellow oil.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Part 4: Quality Control & Characterization[1]

Expected Analytical Data

-

Physical State: Viscous colorless to pale yellow oil.[2]

-

¹H NMR (400 MHz, CDCl₃):

- 7.45 (t, 1H, Ar-H at C6) — Triplet splitting due to F-H coupling.[1]

- 7.2–7.3 (m, 2H, Ar-H at C3, C5).[1]

- 4.95 (t, 1H, CH -OH, benzylic) — Diagnostic signal.[1]

-

1.6–1.8 (m, 2H, CH₂).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

1.2–1.4 (m, 4H, alkyl chain).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

0.90 (t, 3H, terminal CH₃).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

¹⁹F NMR: Single peak around -110 to -120 ppm (Ar-F).[1]

-

MS (ESI):

[M-H₂O+H]⁺ or [M+Na]⁺ patterns showing 1:1 Br isotope ratio (⁷⁹Br/⁸¹Br).

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Wet solvent quenched the Grignard.[1] | Ensure THF is anhydrous.[4][5] Increase Grignard to 1.5 equiv. |

| Multiple Spots on TLC | Metal-Halogen Exchange occurred. | Strictly maintain 0 °C. Do not let the reaction warm to RT until quenched. |

| Low Yield | Product lost in aqueous layer or decomposition. | Re-extract aqueous layer. Ensure rotovap bath is not >40 °C (benzylic alcohols can eliminate). |

| Product is a Solid | High purity often leads to crystallization. | This is good. Recrystallize from Hexanes/Pentane if necessary. |

Part 6: Visualization

Reaction Scheme

Caption: Reaction pathway emphasizing kinetic control to prevent bromine exchange.

Experimental Workflow

Caption: Step-by-step workflow ensuring safety and high yield.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1).[1] Retrieved from [1]

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (General reference for Grignard selectivity).

-

Organic Syntheses. General Procedures for Grignard Reactions. Org.[6][7] Synth. Coll. Vol. 1, p. 306. Retrieved from

-

PubChem. Compound Summary: 4-Bromo-2-fluorobenzaldehyde.[1][2] Retrieved from

Sources

- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. community.wvu.edu [community.wvu.edu]

Application Note: Chemoselective Grignard Synthesis of 1-(4-Bromo-2-fluorophenyl)pentanol

Executive Summary

This application note details a highly optimized, chemoselective Grignard addition protocol for the synthesis of 1-(4-Bromo-2-fluorophenyl)pentanol from 4-bromo-2-fluorobenzaldehyde and n-butylmagnesium bromide. Designed for researchers and drug development professionals, this guide provides a self-validating methodology that ensures high yields and stereochemical fidelity while mitigating common side reactions such as halogen-metal exchange and acid-catalyzed dehydration.

Mechanistic Rationale & Chemoselectivity

The 4-bromo-2-fluorophenyl moiety is a highly valued pharmacophore, frequently utilized as a critical intermediate in the synthesis of benzopyran derivatives and leukotriene B4 (LTB4) antagonists[1]. When subjecting 4-bromo-2-fluorobenzaldehyde to an organometallic reagent, a distinct chemoselectivity challenge arises: differentiating the electrophilic aldehyde carbonyl from the aryl bromide, which could theoretically undergo competitive halogen-metal exchange[2].

As a field-proven approach, this protocol utilizes n-butylmagnesium bromide rather than n-butyllithium. Grignard reagents exhibit lower basicity and a higher kinetic preference for carbonyl addition at 0 °C, leaving the C–Br bond intact[3].

Causality Behind Experimental Choices:

-

Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is explicitly chosen over diethyl ether. The stronger Lewis basicity of THF's oxygen lone pairs better coordinates and stabilizes the organomagnesium complex, modulating its reactivity to prevent unwanted side reactions.

-

Temperature Control (0 °C): Initiating the addition at 0 °C suppresses potential single-electron transfer (SET) pathways and prevents the localized overheating that drives dehalogenation.

-

Quenching Strategy (Sat. NH₄Cl): A mild, weakly acidic quench is mandatory. Strong acids (like concentrated HCl) risk protonating the newly formed secondary alcohol, leading to the elimination of water (dehydration) and the formation of an undesired alkene byproduct.

Reaction Workflow

Figure 1: Step-by-step workflow for the Grignard addition and downstream processing.

Materials and Stoichiometry

Accurate stoichiometry is critical to prevent the accumulation of unreacted Grignard reagent, which complicates downstream purification.

Table 1: Reaction Stoichiometry and Reagent Specifications

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Moles |

| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 1.00 | 2.03 g | 10.0 mmol |

| n-Butylmagnesium bromide (2.0 M in THF) | 161.33 | 1.15 | 5.75 mL | 11.5 mmol |

| Anhydrous THF (Solvent) | 72.11 | - | 20.0 mL | - |

| Saturated Aqueous NH₄Cl (Quench) | 53.49 | - | 15.0 mL | - |

| Ethyl Acetate / Hexanes | - | - | As needed | - |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPC) are embedded within the steps to ensure researchers can verify the success of the reaction in real-time.

Step 1: Apparatus Preparation

-

Assemble a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Flame-dry the apparatus under a vacuum, then backfill with inert gas (repeat 3 times) to ensure the complete exclusion of ambient moisture.

Step 2: Substrate Solubilization

-

Charge the flask with 4-bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

-

Inject anhydrous THF (20.0 mL) via syringe and stir until complete dissolution is achieved.

-

Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 3: Grignard Addition (IPC Checkpoint)

-

Using a dry syringe, add n-butylmagnesium bromide (5.75 mL, 2.0 M in THF) dropwise over 15 minutes. Maintain the internal temperature below 5 °C.

-

Self-Validation: The reaction mixture should transition from a pale yellow solution to a slightly cloudy, deeper yellow complex.

-

Remove the ice bath and allow the reaction to mature at room temperature for 1.5 hours.

-

Self-Validation: Perform a TLC check (Hexanes:EtOAc 8:2). The starting aldehyde (R_f ~ 0.65, UV active) should be completely consumed, replaced by a new, more polar spot (R_f ~ 0.45).

Step 4: Quenching and Workup

-

Re-cool the flask to 0 °C.

-

Slowly add saturated aqueous NH₄Cl (15.0 mL) dropwise to quench the unreacted Grignard reagent.

-

Self-Validation: Vigorous bubbling will occur initially. The magnesium salts will dissolve into the aqueous layer, leaving a clear organic phase. (If a stubborn white emulsion persists, filter the biphasic mixture through a thin pad of Celite).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (95:5 to 80:20).

-

Pool the fractions containing the pure product and evaporate the solvent to afford this compound as a colorless to pale-yellow oil.

Troubleshooting & Process Optimization

Figure 2: Logical troubleshooting matrix for optimizing Grignard reaction yields.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, researchers must validate the structural integrity of the final product using the metrics outlined below.

Table 2: Expected Analytical Profile

| Analytical Method | Expected Result / Signal Interpretation |

| TLC (Hexanes:EtOAc 8:2) | R_f ~ 0.45 (Product spot, stains strongly with KMnO₄ due to the secondary alcohol). |

| ¹H NMR (400 MHz, CDCl₃) | ~4.95 ppm (m, 1H, CH -OH); ~1.90 ppm (br s, 1H, OH ); ~0.88 ppm (t, 3H, CH₃ ). The aromatic region will show 3 distinct protons split by both fluorine and adjacent protons. |

| ¹³C NMR (100 MHz, CDCl₃) | ~68.5 ppm (Aliphatic C -OH). Aromatic carbons will exhibit characteristic C-F splitting (doublets with varying J values). |

| GC-MS (EI) | Expected [M]⁺ at m/z 260.0 and 262.0. The 1:1 intensity ratio of these peaks confirms the retention of the bromine isotope pattern (⁷⁹Br / ⁸¹Br). |

References

- CA2399089C - Process for exchanging functional groups by halogen-metal exchange reaction. Google Patents.

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - National Institutes of Health. Available at:[Link]

-

Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. Available at:[Link]

Sources

- 1. CA2399089C - Process for exchanging functional groups by halogen-metal exchange reaction - Google Patents [patents.google.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR analysis of 1-(4-bromo-2-fluorophenyl)pentanol

Application Note: Structural Elucidation & Quality Control of 1-(4-bromo-2-fluorophenyl)pentanol via High-Field NMR

Abstract

This protocol details the structural validation of This compound , a secondary benzylic alcohol scaffold critical in medicinal chemistry for structure-activity relationship (SAR) studies. The simultaneous presence of fluorine and bromine on the aromatic ring introduces complex spin-spin coupling patterns (

Introduction & Strategic Importance

Halogenated benzylic alcohols are versatile building blocks. The 4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-fluoro group modulates metabolic stability and lipophilicity (Bioisosterism).

Analytical Challenge:

The primary challenge in analyzing this molecule is not the aliphatic chain, but the aromatic region . The

Experimental Protocol

Sample Preparation

To ensure reproducibility and resolution of fine coupling constants, strict adherence to concentration limits is required.

-

Solvent Choice:

-

Standard: Chloroform-d (

) (99.8% D) + 0.03% TMS. Excellent solubility; sharp lines. -

Alternative: DMSO-

. Use only if resolution of the hydroxyl proton (

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Note: Higher concentrations (>30 mg) may cause viscosity broadening and shift the

peak downfield.

-

-

Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (Recommended)

-

Frequency: 400 MHz or higher (500/600 MHz preferred for second-order aromatic effects).

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

H: Standard pulse (zg30), 16 scans,

-

C: Proton-decoupled (

-

H: Standard pulse (zg30), 16 scans,

Structural Elucidation Strategy

The validation logic follows a subtractive approach: confirm the chain, then solve the aromatic puzzle.

Workflow Diagram

Caption: Step-by-step logic flow for validating the structure, prioritizing 1H interpretation followed by 13C-F coupling verification.

Detailed H NMR Analysis

The Aliphatic Chain (0.8 – 2.0 ppm)

The pentyl group acts as a standard anchor.

-

0.90 (t, 3H): Terminal methyl (

- 1.25 – 1.50 (m, 4H): Middle methylenes (C-3', C-4').

- 1.65 – 1.85 (m, 2H): C-2' methylene (adjacent to the chiral center). These protons are diastereotopic due to the chiral benzylic center, often appearing as complex multiplets rather than a simple quartet.

The Benzylic Proton (4.8 – 5.0 ppm)

-

Signal: H-1' (attached to OH).

-

Pattern: Triplet (t) or doublet of doublets (dd).

-

Shift: ~4.95 ppm.

-

Diagnostic: This peak proves the connection between the aromatic ring and the alkyl chain.

The Aromatic Region (7.0 – 7.6 ppm)

This is the most critical region. The 2-fluoro-4-bromo substitution creates a specific 3-spin system.

| Proton | Position | Multiplicity | Coupling Constants (Hz) | Assignment Logic |

| H-3 | Between F & Br | dd | Most Upfield Aromatic. Shielded by ortho-F and ortho-Br. Appears as a dd due to strong F coupling and weak meta coupling to H-5. | |

| H-5 | Adj. to Br | dd | Middle Aromatic. Couples strongly to H-6 (ortho) and weakly to H-3 (meta). | |

| H-6 | Adj. to Chain | t / dd | Most Downfield. Deshielded by the benzylic chain. Shows strong coupling to both F (meta-like but strong) and H-5. |

Note: In 2-fluorophenyl systems,

Detailed C NMR Analysis

The

Predicted Chemical Shifts & Multiplicities

| Carbon | Type | Shift ( | Multiplicity | Notes | |

| C-2 | Ar-F | ~159.0 | Doublet (d) | ~245 Hz | Diagnostic. Huge splitting; definitive for C-F bond. |

| C-1 | Ar-Chain | ~130.5 | Doublet (d) | ~14 Hz | "ipso" to F; split by 2-bond coupling. |

| C-4 | Ar-Br | ~120.0 | Doublet (d) | ~3-4 Hz | "meta" to F; small splitting. |

| C-3 | Ar-CH | ~119.5 | Doublet (d) | ~25 Hz | "ortho" to F; large 2-bond splitting. |

| C-6 | Ar-CH | ~128.0 | Doublet (d) | ~4-8 Hz | "meta" to F. |

| C-5 | Ar-CH | ~127.5 | Singlet/Broad | < 3 Hz | "para" to F; coupling often unresolved. |

| C-OH | Benzylic | ~70.0 | Singlet (s) | 0 Hz | Too far from F to split significantly. |

Advanced Validation (Troubleshooting)

If the spectrum is ambiguous (e.g., overlapping multiplets), use these targeted experiments:

-

F NMR (Non-decoupled):

-

Expect a single signal around -110 to -120 ppm .

-

It should appear as a quartet-like multiplet (coupling to H-3, H-5, H-6).

-

Self-Validation: If you see two fluorine peaks, you have a mixture of regioisomers or a significant impurity.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-